molecular formula C11H11NO2 B1519149 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one CAS No. 1092304-72-7

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one

Cat. No. B1519149
M. Wt: 189.21 g/mol
InChI Key: AHQIHGKKAIQSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one is a compound that has been researched extensively due to its unique chemical properties and potential applications in various scientific fields. It is a compound that has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .


Synthesis Analysis

The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1 is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This reaction led to a difficult-to-separate mixture of compounds apparently due to the reaction with the unprotected NH indoline group .


Molecular Structure Analysis

The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .


Chemical Reactions Analysis

The synthesis of this compound involves the deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Scientific Research Applications

Biologically Active Compounds

  • Summary of Application : Indole derivatives have been found to be biologically active compounds that can be used for the treatment of various disorders in the human body . They have attracted increasing attention in recent years due to their potential therapeutic applications .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties . They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis of Disubstituted 1-(indolin-5-yl)methanamines

  • Summary of Application : (2,3-Dihydro-1H-indol-5-ylmethyl)amine, which can be synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, is an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines . These compounds may be of interest as substances with useful pharmacological properties .
  • Methods of Application : The synthesis involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to amino group .
  • Results or Outcomes : The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines .

Antiviral Activity

  • Summary of Application : Indole derivatives have been found to possess antiviral activity .
  • Results or Outcomes : For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Antibacterial and Antifungal Activity

  • Summary of Application : Some indole derivatives have been synthesized and shown to have potential antibacterial and antifungal activity .
  • Results or Outcomes : The brief SAR (structural activity relationship) of the synthesized compounds shows potential antibacterial and antifungal activity .

Antimicrobial Potential

  • Summary of Application : Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
  • Results or Outcomes : Compounds 1a and 1b showed good antimicrobial potential .

Antioxidant Activity

  • Summary of Application : Indole derivatives have been found to possess antioxidant activity .
  • Results or Outcomes : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

Antitubercular Activity

  • Summary of Application : Some indole derivatives have been synthesized and shown to have potential antitubercular activity .
  • Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Safety And Hazards

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one is classified as an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.

properties

IUPAC Name

5-acetyl-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(13)8-3-4-10-9(5-8)6-11(14)12(10)2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQIHGKKAIQSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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